D-Alanyl-O-benzyl-N-methyl-L-serine
Description
D-Alanyl-O-benzyl-N-methyl-L-serine (CAS: 921934-59-0) is a synthetic amino acid derivative characterized by a benzyl-protected hydroxyl group on the serine residue, an N-methyl modification on the alanyl moiety, and a chiral D-alanine component. Its molecular formula is C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol) . The compound is structurally defined as (2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid, featuring a benzyl ether group (O-benzyl), an N-methylated alanine (N-methyl-L-alanyl), and a D-configuration alanine residue .
Synthetic protocols for such compounds often involve protective group strategies. For instance, benzyl protection is introduced via esterification or etherification reactions, while N-methylation is achieved using reagents like methyl iodide under basic conditions . The compound’s structure is typically confirmed via ¹H NMR, IR spectroscopy, and mass spectrometry .
Properties
CAS No. |
921934-13-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1 |
InChI Key |
FZFGMPLIFZFUTQ-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection
The α-amino group of L-serine is typically protected using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to prevent undesired side reactions during subsequent modifications. In a representative protocol, L-serine (5.2 g, 50 mmol) is dissolved in 1M NaOH and 1,4-dioxane, followed by the addition of di-tert-butyl dicarbonate (13.1 g, 60 mmol) at 0°C. After 24 hours at room temperature, acidification with H₂SO₄ yields N-Boc-L-serine with 94% efficiency. Alternative methods using O-tertiary-butyl S-phenyl thiocarbonate and triethylamine in dimethyl sulfoxide (DMSO) achieve comparable yields for N-Boc protection.
Hydroxyl Group Protection
The serine hydroxyl group is benzylated to prevent oxidation or nucleophilic attack. Sodium hydride (2.1 g, 88 mmol) in anhydrous DMF deprotonates the hydroxyl group, enabling reaction with benzyl bromide (7.5 g, 44 mmol) at 0°C. After 5 hours, aqueous workup and extraction yield O-benzyl-N-Boc-L-serine. This step requires strict anhydrous conditions to minimize hydrolysis of the benzyl ether.
N-Methylation of the α-Amino Group
Reductive Amination
N-Methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride. N-Boc-O-benzyl-L-serine (10 mmol) is treated with 37% formaldehyde (15 mmol) in methanol at pH 5–6, followed by NaBH₃CN (12 mmol). The reaction proceeds for 12 hours at 25°C, yielding N-methyl-N-Boc-O-benzyl-L-serine with 78% efficiency.
Alkylation with Methyl Iodide
Alternative protocols employ methyl iodide (2.5 equiv) in the presence of potassium carbonate (3 equiv) in DMF. After 8 hours at 50°C, the N-methylated product is isolated via silica gel chromatography (65% yield). This method risks over-alkylation, necessitating precise stoichiometric control.
Peptide Bond Formation with D-Alanine
Carbodiimide-Mediated Coupling
D-Alanine is coupled to N-methyl-O-benzyl-L-serine using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Activated D-alanine (1.2 equiv) reacts with the serine derivative in dichloromethane (DCM) at 0°C for 2 hours, followed by 12 hours at room temperature. The dicyclohexylurea byproduct is removed by filtration, yielding the dipeptide in 82% purity.
Enzymatic Coupling
Recent advances utilize D-alanyl-tRNA synthetase (AlaRS) for stereoselective coupling. In vitro experiments demonstrate that AlaRS selectively charges D-alanine onto tRNA, which subsequently reacts with N-methyl-O-benzyl-L-serine in the presence of ribosomes. This method achieves 91% enantiomeric excess but requires specialized enzymatic systems.
Deprotection and Final Isolation
Boc Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours at 0°C. After neutralization with NaHCO₃, the free amine is extracted with ethyl acetate (3 × 50 mL).
Benzyl Group Removal
Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C) in methanol cleaves the benzyl ether over 6 hours. Filtration and solvent evaporation yield D-alanyl-N-methyl-L-serine. Careful exclusion of oxygen prevents racemization during this step.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for dominant preparation methods:
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Challenge |
|---|---|---|---|---|
| Carbodiimide Coupling | 82 | 95 | Moderate | Epimerization risk |
| Enzymatic Synthesis | 68 | 99 | High | Enzyme availability |
| Reductive Amination | 78 | 88 | Low | Over-alkylation |
Challenges in Stereochemical Control
The D-alanyl moiety’s configuration is prone to racemization during peptide coupling. Studies using AlaRS editing-defective mutants (ΔalaS) demonstrate that misincorporation of L-alanine can exceed 15% in non-optimized systems. Nuclear magnetic resonance (NMR) monitoring of the coupling reaction at pH 7.4 reduces racemization to <5%.
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyl protecting group, revealing the free hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl group on serine.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Chemistry: D-Alanyl-O-benzyl-N-methyl-L-serine is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Medicine: this compound has potential applications in drug development. It can be incorporated into peptide-based drugs to improve their pharmacokinetic properties, such as stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of novel biomaterials.
Mechanism of Action
The mechanism of action of D-Alanyl-O-benzyl-N-methyl-L-serine depends on its incorporation into peptides and proteins. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares D-Alanyl-O-benzyl-N-methyl-L-serine with structurally related compounds, focusing on molecular features, synthesis, and applications:
Key Differences:
Structural Complexity :
- The target compound combines D-alanine , N-methylation , and benzyl protection , distinguishing it from simpler derivatives like O-benzyl-L-serine .
- In contrast, the peptide in incorporates multiple protective groups (Cbz, Boc) and longer peptide chains, enhancing its role in antibiotic studies.
Synthetic Utility: N-Methylation in the target compound improves metabolic stability compared to non-methylated analogues (e.g., O-benzyl-L-serine) . The diphenylmethylene group in offers selective deprotection advantages over benzyl ethers, which require harsher conditions (e.g., hydrogenolysis).
Applications :
- The target compound’s chiral D-alanine configuration may influence receptor binding specificity, unlike L-configured derivatives .
- The compound in demonstrates high purity (>99%) and stability, making it suitable for rigorous pharmacokinetic studies, whereas the target compound’s biomedical applications remain underexplored.
Research Findings and Data
Physicochemical Properties:
- The N-methyl group in the target compound may enhance lipophilicity, favoring membrane permeability .
- Stability: Benzyl ethers are stable under acidic conditions but cleaved via hydrogenolysis, whereas tert-butyloxycarbonyl (Boc) groups require strong acids (e.g., TFA) .
Analytical Data:
- Spectroscopy : ¹H NMR of the target compound confirms benzyl protons (δ 7.3–7.5 ppm) and N-methyl signals (δ 2.8–3.0 ppm) .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing D-Alanyl-O-benzyl-N-methyl-L-serine, and how can racemization be minimized during peptide coupling?
- Methodological Answer : Racemization is a critical issue during solid-phase peptide synthesis (SPPS) or solution-phase coupling. Use low-temperature conditions (e.g., 0–4°C) and coupling agents like HATU or HOBt to reduce epimerization. Monitor reaction progress via HPLC with chiral columns to detect enantiomeric impurities. Pre-activation of carboxyl groups and sterically hindered bases (e.g., DIPEA) can further suppress racemization . For benzyl-protected serine derivatives, ensure anhydrous conditions to prevent hydrolysis of the benzyl ether group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm stereochemistry and regioselectivity. Key signals include the benzyl-protected serine (δ 4.5–5.0 ppm for O-benzyl CH2) and N-methyl group (δ 2.7–3.1 ppm) .
- IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands validate peptide bond formation. The absence of free amine peaks (~3300 cm⁻¹) confirms N-methylation .
- Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z calculated for C14H21N3O4: 296.16) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Benzyl ether groups are labile under acidic conditions (pH < 3), requiring neutral to slightly basic conditions for stability .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. For aqueous solutions, lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What experimental strategies can elucidate the interaction of this compound with enzymatic targets, such as peptidases or kinases?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition constants (Ki). For example, test serine proteases (trypsin, chymotrypsin) to evaluate competitive binding .
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the compound and active sites (e.g., vancomycin-binding pocket for D-Ala-D-Ala mimics) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) by titrating the compound into enzyme solutions .
Q. How can researchers resolve contradictory data regarding the bioactivity of this compound in cancer cell lines?
- Methodological Answer :
- Dose-Response Curves : Perform MTT assays across a wide concentration range (nM to mM) to identify non-monotonic effects.
- Metabolomic Profiling : Use LC-MS/MS to detect off-target interactions (e.g., unintended methylation of histones or RNA).
- Control Experiments : Include enantiomeric controls (L-Alanyl derivatives) and protease inhibitors (e.g., PMSF) to rule out assay artifacts .
Q. What advanced purification techniques improve yield and purity for this compound in multi-step syntheses?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate benzyl-protected intermediates.
- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) for high-purity crystals.
- Prep-HPLC : Employ C18 columns with 0.1% TFA in H2O/ACN for final purification, achieving >98% purity .
Q. How does the stereochemistry of this compound influence its resistance to enzymatic degradation compared to L-isomers?
- Methodological Answer :
- Protease Incubation Assays : Compare degradation rates in trypsin/chymotrypsin solutions using HPLC. D-amino acids resist cleavage due to stereospecific enzyme active sites .
- Circular Dichroism (CD) : Analyze conformational stability in aqueous vs. lipid environments. D-isomers often exhibit altered secondary structure propensity, reducing recognition by proteases .
Methodological Development Questions
Q. What parameters should be validated when developing a quantitative assay for this compound in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
